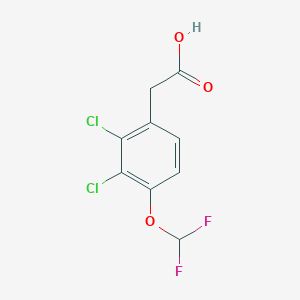
2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid
Overview
Description
2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6Cl2F2O3 and its molecular weight is 271.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)phenylacetic acid (commonly referred to as DDFPA) is a chemical compound with significant biological activity that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
DDFPA has the molecular formula and a molecular weight of 271.04 g/mol. The compound features a phenylacetic acid structure with two chlorine atoms and a difluoromethoxy group, which enhances its reactivity and biological activity. The presence of halogen substituents is known to influence binding affinity to biological targets, making DDFPA an interesting subject for research in drug development.
Enzyme Inhibition
DDFPA has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. Research indicates that the compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4D, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to the role of cAMP in neuronal signaling and plasticity .
Interaction Studies
Studies have demonstrated that DDFPA exhibits strong binding affinity to specific receptors and enzymes. The halogen substituents enhance its interaction with biological macromolecules, potentially leading to more effective drugs targeting specific pathways. For instance, interaction studies have shown that DDFPA can modulate signaling pathways related to inflammation and cancer .
Case Studies
- Neuroprotective Effects : In preclinical trials, DDFPA demonstrated neuroprotective effects by inhibiting PDE4D activity, which is associated with reduced inflammation and improved cognitive function in models of neurodegeneration .
- Anticancer Activity : DDFPA has been explored for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival .
- Lipid Metabolism : Another study indicated that DDFPA could influence lipid metabolism by acting on thyroid hormone receptors, potentially leading to decreased levels of LDL cholesterol and triglycerides .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities between DDFPA and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid | Similar structure but different chlorine positioning | May exhibit different reactivity patterns |
| 2,5-Dichloro-4-(trifluoromethoxy)phenylacetic acid | Contains trifluoromethoxy instead of difluoromethoxy | Differences in physical and chemical properties |
| 2-Chloro-4-(difluoromethoxy)phenylacetic acid | Only one chlorine atom present | Potentially different biological activities compared to dichlorinated analogs |
This comparative analysis highlights the unique aspects of DDFPA concerning its halogen substitutions and potential applications.
Properties
IUPAC Name |
2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-7-4(3-6(14)15)1-2-5(8(7)11)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGBPMAQHXTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















